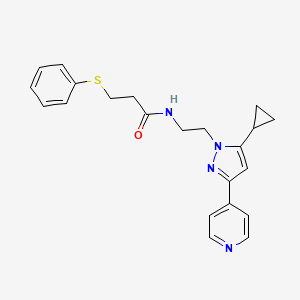
IR415
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IR415 は、N-(2,4-ジフルオロフェニル)-N'-[3-(1H-イミダゾール-1-イル)プロピル]-チオ尿素としても知られており、強力な抗B型肝炎ウイルス (HBV) 薬剤です。HBV X タンパク質 (HBx) と選択的に相互作用し、HBV による RNA 干渉抑制を阻害します。 この化合物は、HBx タンパク質のダイサーエンドリボヌクレアーゼ活性に対する阻害効果を逆転させることで、HBV の複製を阻害する上で大きな可能性を示しています .
準備方法
合成経路と反応条件
IR415 の合成には、2,4-ジフルオロアニリンと 3-(1H-イミダゾール-1-イル)プロピルイソチオシアネートの反応が含まれます。この反応は通常、ジメチルスルホキシド (DMSO) などの有機溶媒中で、制御された温度条件下で行われます。 生成物はその後、高速液体クロマトグラフィー (HPLC) を用いて精製され、98% 以上の純度を実現しています .
工業的生産方法
This compound の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、自動反応器と連続フローシステムの使用が含まれており、品質と収率の一貫性を確保しています。 最終製品は、HPLC および質量分析などの厳格な品質管理措置を受け、純度と同一性を確認しています .
化学反応の分析
反応の種類
IR415 は、チオ尿素基の存在により、主に置換反応を起こします。また、特定の条件下では、酸化反応や還元反応にも関与することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化アルキルとアシルクロリドがあります。この反応は通常、トリエチルアミンなどの塩基の存在下で行われます。
酸化反応: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、ハロゲン化アルキルとの置換反応では、this compound の N-アルキル化誘導体が生成されます .
科学研究への応用
This compound は、特にウイルス学、分子生物学、医薬品化学の分野で、科学研究において幅広い用途があります。
科学的研究の応用
IR415 has a wide range of applications in scientific research, particularly in the fields of virology, molecular biology, and medicinal chemistry.
Virology: This compound is extensively used in studies related to HBV due to its ability to inhibit HBV replication by targeting the HBx protein
Molecular Biology: The compound is used to study RNA interference mechanisms and the role of the dicer endoribonuclease in gene silencing.
Medicinal Chemistry: This compound serves as a lead compound for the development of new antiviral agents targeting HBV.
Industry: The compound is used in the development of diagnostic assays and therapeutic formulations for HBV.
作用機序
IR415 は、宿主防御のウイルス抑制因子である HBx タンパク質と選択的に相互作用することで効果を発揮します。この化合物は、HBV による RNA 干渉抑制を阻害し、HBx タンパク質のダイサーエンドリボヌクレアーゼ活性に対する阻害効果を逆転させます。 これにより、RNA 干渉に基づくウイルス遺伝子のサイレンシングが回復し、HBV の複製が阻害されます .
類似化合物との比較
IR415 は、HBx タンパク質との選択的な相互作用と、HBV による RNA 干渉抑制を阻害する能力においてユニークです。類似の化合物には次のようなものがあります。
コクラウリル: 別の抗ウイルス薬で、作用機序が異なります。
RG7834: 異なる経路で HBV の複製を標的にする化合物です。
オサルミド: より広範な活性を持つ抗ウイルス薬
This compound は、HBV に対する高い選択性と効力により、抗ウイルス研究や薬物開発において貴重なツールとなっています。
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-imidazol-1-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4S/c14-10-2-3-12(11(15)8-10)18-13(20)17-4-1-6-19-7-5-16-9-19/h2-3,5,7-9H,1,4,6H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBPLFMLHNMPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=S)NCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

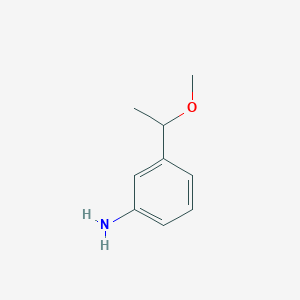
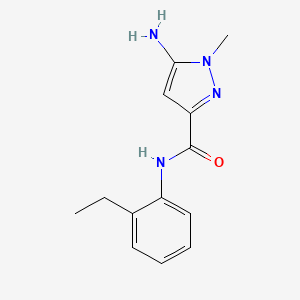
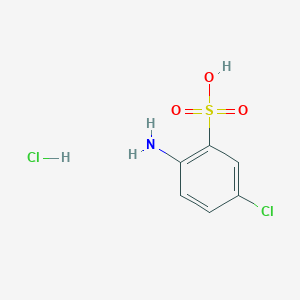
![2-(Tert-butyl) 1,1-diethyl 2-{[4-(4-methoxyphenoxy)benzyl]amino}-1,1,2-ethanetricarboxylate](/img/structure/B2907726.png)
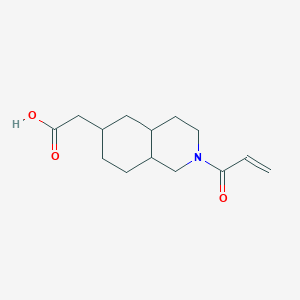
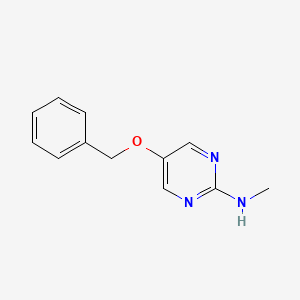
![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2907730.png)
![3-(BENZENESULFONYL)-N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2907731.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2907733.png)

